Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27F2N3O6S and its molecular weight is 547.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate, a compound with the CAS number 1589503-97-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 547.57 g/mol. It is characterized by the presence of a thiophene ring, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C26H27F2N3O6S |
Molecular Weight | 547.57 g/mol |
CAS Number | 1589503-97-8 |
Inhibition of D-Amino Acid Oxidase (DAO)
Recent studies have highlighted the compound's potential as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neuropsychiatric disorders, including schizophrenia. A series of thiophene derivatives were tested for their inhibitory potency against DAO, revealing that modifications to the thiophene structure can significantly influence activity. For instance, compounds with smaller substituents on the thiophene ring demonstrated enhanced inhibitory effects, with IC50 values as low as 4.4 µM observed for certain derivatives .
Anticancer Activity
The compound's structural similarities to other thiophene derivatives suggest potential anticancer properties. In vitro evaluations have shown that thiophene-based compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study reported that specific thiophene derivatives significantly inhibited the proliferation and invasion of MDA-MB-231 breast cancer cells by targeting the RhoA/ROCK signaling pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of electron-withdrawing groups such as fluorine and nitro enhances its interaction with biological targets. SAR studies indicate that modifications to the side chains and functional groups can lead to significant changes in potency and selectivity .
Case Study 1: DAO Inhibition
In a study conducted by researchers investigating DAO inhibitors, this compound was found to exhibit a strong binding affinity to the enzyme's active site. The molecular dynamics simulations indicated stable interactions between the compound and key residues within the active site, suggesting a mechanism for its inhibitory effect .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of thiophene derivatives similar to this compound. The study demonstrated that these compounds could effectively reduce cell viability in breast cancer models while promoting apoptosis through caspase activation pathways. The findings suggest that further development of this class of compounds could lead to novel anticancer therapies .
Properties
IUPAC Name |
ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O6S/c1-5-36-25(32)22-19(14-29(3)4)23(16-10-12-17(13-11-16)31(34)35)38-24(22)30(26(33)37-6-2)15-18-20(27)8-7-9-21(18)28/h7-13H,5-6,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZAFTDZUPTIRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589503-97-8 | |
Record name | ethyl 2-{[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino}-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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